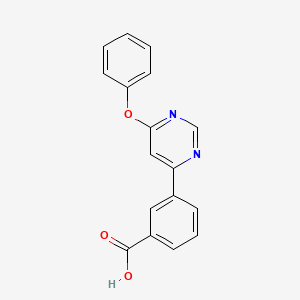

3-(6-Phenoxypyrimidin-4-yl)benzoic acid

Description

3-(6-Phenoxypyrimidin-4-yl)benzoic acid is a heterocyclic organic compound featuring a benzoic acid backbone substituted at the 3-position with a 6-phenoxypyrimidin-4-yl group. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms, is further functionalized with a phenoxy group at the 6-position.

Propriétés

IUPAC Name |

3-(6-phenoxypyrimidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-17(21)13-6-4-5-12(9-13)15-10-16(19-11-18-15)22-14-7-2-1-3-8-14/h1-11H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCGNJVNRTUFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=NC(=C2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Phenoxypyrimidin-4-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 6-bromo-4-phenoxypyrimidine with 3-carboxyphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions can be optimized to improve yield and purity, making it suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(6-Phenoxypyrimidin-4-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Benzoate derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted phenoxypyrimidine derivatives.

Applications De Recherche Scientifique

3-(6-Phenoxypyrimidin-4-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 3-(6-Phenoxypyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases, such as FLT3, which are involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent downstream signaling.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following compounds share structural similarities with 3-(6-Phenoxypyrimidin-4-yl)benzoic acid, differing primarily in substituents or core heterocycles:

Physicochemical Properties

Solubility and Extraction Efficiency

- Benzoic Acid Derivatives: indicates that benzoic acid derivatives exhibit rapid extraction rates in emulsion liquid membranes due to high distribution coefficients (e.g., benzoic acid > acetic acid > phenol) . The phenoxy group in the target compound likely enhances hydrophobicity, increasing its affinity for organic phases compared to analogs with polar substituents (e.g., -NH₂ in ).

- Hydrophobic substituents (e.g., propyl in ) may improve lipid solubility but reduce aqueous solubility.

Diffusivity and Mobility

- ranks diffusivity as benzoic acid > acetic acid > phenol in membrane phases . Bulky substituents (e.g., propylamino linker in ) could reduce diffusivity due to steric hindrance, whereas smaller groups (e.g., methyl in ) may maintain higher mobility.

Key Research Findings

Substituent-Driven Solubility: Fluorophenyl () and phenoxy groups increase hydrophobicity, favoring membrane permeability but limiting aqueous solubility.

Positional Isomerism : Moving the benzoic acid from the 3-position (target) to 4-position () alters electronic distribution and steric interactions, impacting reactivity and binding.

Heterocycle Replacement : Pyridazine in introduces additional nitrogen atoms, modifying electronic properties compared to pyrimidine-based compounds.

Activité Biologique

3-(6-Phenoxypyrimidin-4-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid moiety substituted with a pyrimidine ring that possesses a phenoxy group. Its molecular formula is , and it exhibits properties typical of both aromatic compounds and heterocycles.

Biological Activity Overview

Recent research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties : The compound has been investigated for its anticancer effects, with some studies reporting inhibition of cancer cell proliferation in vitro. This activity is likely mediated through the induction of apoptosis and cell cycle arrest.

- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of certain enzymes involved in cancer progression, such as kinases and proteases.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, leading to altered signaling pathways associated with cell growth and survival.

Proposed Mechanisms:

- Receptor Interaction : The phenoxy group may facilitate binding to specific receptors or enzymes, modulating their activity.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects on cancer cells.

- Gene Expression Alteration : It may affect the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. Results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting potential for development as a therapeutic agent against bacterial infections.

-

Cancer Cell Line Study :

- In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a 70% reduction in cell viability after 48 hours, primarily through apoptosis induction confirmed by flow cytometry analysis.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, ROS modulation |

| Methyl benzoate | Moderate | No | Unknown |

| Phenoxyacetic acid | Yes | Moderate | Unknown |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.